molecular formula C20H24N2O3S B5133954 Ethyl 2-{2-[(2-phenylethyl)amino]acetamido}-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate

Ethyl 2-{2-[(2-phenylethyl)amino]acetamido}-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate

Cat. No.: B5133954
M. Wt: 372.5 g/mol
InChI Key: BPJVCJYAJXKLTM-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(2-phenylethyl)amino]acetamido}-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound that belongs to the class of cyclopenta[B]thiophene derivatives This compound is characterized by its unique structure, which includes a cyclopenta[B]thiophene core, an ethyl ester group, and an aminoacetamido side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[(2-phenylethyl)amino]acetamido}-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(2-phenylethyl)amino]acetamido}-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Acyl chlorides, alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Ethyl 2-{2-[(2-phenylethyl)amino]acetamido}-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or photovoltaic devices.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[(2-phenylethyl)amino]acetamido}-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. The aminoacetamido group can form hydrogen bonds with biological macromolecules, while the cyclopenta[B]thiophene core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[(2-phenylethyl)amino]acetamido}-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is unique due to the presence of the phenylethylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[[2-(2-phenylethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-25-20(24)18-15-9-6-10-16(15)26-19(18)22-17(23)13-21-12-11-14-7-4-3-5-8-14/h3-5,7-8,21H,2,6,9-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJVCJYAJXKLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CNCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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